ETHYL 6-BROMO-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Overview
Description
ETHYL 6-BROMO-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is a complex organic compound with a molecular weight of 513.88 g/mol It is characterized by its indole core structure, which is a common motif in many biologically active molecules
Preparation Methods
The synthesis of ETHYL 6-BROMO-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, including bromination, amination, and esterification reactions. The exact synthetic route can vary, but it generally starts with the preparation of the indole core, followed by functionalization at specific positions to introduce the bromine, dimethylamino, hydroxy, phenyl, and pyrrolidinyl groups . Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
ETHYL 6-BROMO-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone under appropriate conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the ester group can be reduced to an alcohol.
Scientific Research Applications
ETHYL 6-BROMO-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its indole core structure makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of ETHYL 6-BROMO-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole core structure. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to ETHYL 6-BROMO-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE include other indole derivatives with different substituents. These compounds can vary in their biological activity and chemical properties, making each unique in its potential applications. Examples of similar compounds include:
- ETHYL 6-BROMO-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-1-METHYL-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE-3-CARBOXYLATE
- 6-BROMO-4-[(DIMETHYLAMINO)METHYL]-5-HYDROXY-1-METHYL-2-[(4-METHYLPHENYL)THIO]METHYL-3-INDOLECARBOXYLIC ACID ETHYL ESTER
Properties
IUPAC Name |
ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-(pyrrolidin-1-ylmethyl)indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30BrN3O3/c1-4-32-25(31)23-21(16-28-12-8-9-13-28)29(17-10-6-5-7-11-17)20-14-19(26)24(30)18(22(20)23)15-27(2)3/h5-7,10-11,14,30H,4,8-9,12-13,15-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSFMAIPFLJFDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C3=CC=CC=C3)CN4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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